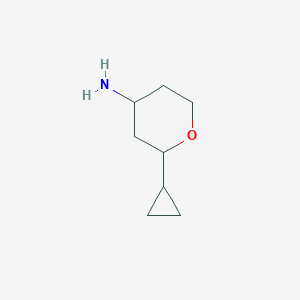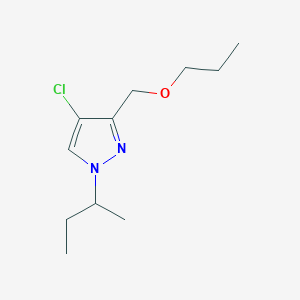
2-Cyclopropyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyloxan-4-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropyloxan-4-amine are not available, similar compounds often undergo a variety of reactions, including cross-coupling reactions, C–H aminations, and annulation reactions .Applications De Recherche Scientifique
Photoredox-catalyzed Oxo-amination
Cyclopropylamines are used in photoredox-catalyzed ring-opening oxo-amination reactions. This process allows for the construction of β-amino ketone derivatives from aryl cyclopropanes. The method is characterized by its mild conditions, broad substrate scope, and utilization of dioxygen both for catalyst regeneration and oxygen incorporation, highlighting its efficiency and sustainability in synthesizing structurally diverse molecules (Ge et al., 2019).
Biomimetic Cyclocondensation
Another application involves biomimetic cyclocondensation for creating bicyclic aminols, which are synthesized from 2-deoxyribose, aryl amine, and acetyl acetone. This reaction demonstrates the synthetic versatility of cyclopropylamines in forming complex molecular architectures reminiscent of natural product synthesis (Yadav et al., 2008).
Ring-Opening and Functionalization
Cyclopropylamines also play a role in ring-opening and functionalization reactions. These processes utilize metal carbenoids generated from cyclopropenes, offering pathways to various heterocycles and carbocycles. The strategies employed demonstrate the potential of cyclopropylamines in accessing new chemical spaces with high chemoselectivity and stereoselectivity (Archambeau et al., 2015).
Stereoselective Synthesis
The stereoselective synthesis of cyclopropanecarboxamides from γ,δ-epoxy malonates highlights another important application. This domino reaction, mediated by LiCl, involves cyclopropanation, lactonization, and aminolysis, leading to cyclopropanecarboxamides with a quaternary stereogenic center. The process exemplifies the utility of cyclopropylamines in achieving complex molecular scaffolds under environmentally benign conditions (Marques & Sá, 2014).
Enantioselective Hydroamination
Finally, cyclopropylamines are crucial in the enantioselective hydroamination of strained trisubstituted alkenes, producing polysubstituted aminocyclobutanes and aminocyclopropanes. This CuH-catalyzed process underscores the high reactivity and selectivity achievable with cyclopropylamines, facilitating the synthesis of biologically relevant structures with multiple stereocenters (Feng et al., 2019).
Propriétés
IUPAC Name |
2-cyclopropyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-4-10-8(5-7)6-1-2-6/h6-8H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJZYADKOJRBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343782-84-2 |
Source


|
| Record name | 2-cyclopropyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)
![N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2658932.png)

![2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2658934.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2658937.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2658938.png)


![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methylidene-4-azaspiro[2.5]octane](/img/structure/B2658943.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B2658945.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)
![N-[3-(acetylamino)-1,2,4-thiadiazol-5-yl]-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658949.png)
